N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
Description
This compound features a tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin core, a bicyclic siloxane framework substituted with four isopropyl groups at positions 2,2,4,2. The 9-position is functionalized with cyano and hydroxy groups, while the 8-position carries a pyrimidin-4-yl acetamide moiety. Its structural complexity underscores its role in stabilizing reactive intermediates during nucleoside or oligonucleotide synthesis .
Properties
Molecular Formula |
C24H40N4O7Si2 |
|---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
N-[1-[(6aR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C24H40N4O7Si2/c1-14(2)36(15(3)4)32-12-19-21(34-37(35-36,16(5)6)17(7)8)24(31,13-25)22(33-19)28-11-10-20(26-18(9)29)27-23(28)30/h10-11,14-17,19,21-22,31H,12H2,1-9H3,(H,26,27,29,30)/t19-,21-,22-,24?/m1/s1 |
InChI Key |
MCNAZJHKAHDDDB-MAMNIGPBSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C)(C#N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)(C#N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the isopropyl groups and the cyano group. The final step involves the formation of the pyrimidin-4-yl)acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Scientific Research Applications
N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of siloxane-protected nucleoside analogs. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Diversity: The target compound’s cyano group distinguishes it from analogs with amino (), hydroxy (), or oxo () substituents. Cyano groups enhance electrophilicity, enabling click chemistry or covalent binding .
Core Modifications: Siloxane Protection: All compounds utilize tetraisopropyl-substituted siloxane cores for steric protection, critical for stabilizing reactive intermediates during synthesis . 9-Position Variability: The 9-position accommodates hydroxy, amino, methoxy, or oxo groups, modulating solubility and reactivity. For example, the methoxy group in improves oxidative stability .
Synthetic Utility: Compounds in and employ hydrogenation (Pd/C) and silylation (chlorosilanes) for functionalization, while the target compound’s cyano group likely requires nitrile-specific coupling strategies . The benzamide analog () demonstrates scalability with a reported molecular weight of 587.82, suggesting feasibility for large-scale production .
Biological Activity
N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound that exhibits significant potential for various biological activities. Its structure includes multiple functional groups such as a cyano group and hydroxyl group, which are often associated with medicinal properties. This article explores its biological activity based on diverse research findings.
Structural Characteristics
The compound features a unique combination of structural elements:
| Structural Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄Si₂ |
| Functional Groups | Cyano group (-C≡N), Hydroxyl group (-OH), Tetrahydrofuran ring |
| Core Structure | Furo[3,2-f][1,3,5,2,4]trioxadisilocin moiety |
These characteristics suggest that the compound may interact with various biological targets.
The biological activity of N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy...) is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways. Research indicates that the compound may exhibit:
- Anticancer properties : Similar compounds have shown efficacy against various cancer cell lines.
- Antiviral effects : The presence of the pyrimidine derivative suggests potential activity against viral polymerases.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance:
- Antiviral Activity : Research has identified that compounds containing pyrimidine rings can inhibit viral replication mechanisms:
Comparative Analysis with Similar Compounds
To understand the unique biological profile of N-(1-((6AR,8R,9aR)-9-cyano...) a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Acyclovir | Purine analogue | Antiviral |
| Gemcitabine | Nucleoside analogue | Anticancer |
N-(1-((6AR,8R,9aR)-9-cyano...) stands out due to its unique combination of a furo trioxadisilocin core and a pyrimidine derivative which may provide distinct mechanisms of action compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
